molecular formula C19H14N4OS B5880599 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B5880599
M. Wt: 346.4 g/mol
InChI Key: YFNQXAOYEZSZEU-UHFFFAOYSA-N
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Description

“N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide” is a compound that has been provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the provider does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

1,3,4-Thiadiazole derivatives have been synthesized from various precursors, including N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The synthesis of these derivatives has been found to have potential applications in medicinal, agricultural, and materials chemistry .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Most heterocyclic moieties, including thiadiazole, present a broad spectrum of pharmacological properties . The mesoionic nature of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

Thiadiazole derivatives have been involved in various chemical reactions. For instance, the reactions of 5-amino- and 5-methyl-substituted 1,3,4-thiadiazole-2-thio acyl derivatives have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “5-Methyl-1,3,4-thiadiazole-2-thiol”, include a melting point of 188-189 °C and solubility in chloroform .

Scientific Research Applications

Anticancer Properties

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide: exhibits promising anticancer activity. Here’s why:

Chemical Biology and Drug Design

Researchers use this compound as a scaffold for designing novel drugs:

Remember, this analysis is based on existing knowledge, and ongoing research may reveal additional applications. If you’d like more details on any specific area, feel free to ask! 😊

Mechanism of Action

While the mechanism of action for the specific compound “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide” is not available, it’s known that 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of a related compound, “5-Methyl-1,3,4-thiadiazole-2-thiol”, include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions for research on thiadiazole derivatives could involve further exploration of their diverse biological activities and potential applications in medicinal chemistry . Further studies could also focus on the development of novel, more effective anticancer therapeutics .

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12-22-23-19(25-12)21-18(24)15-11-17(13-7-3-2-4-8-13)20-16-10-6-5-9-14(15)16/h2-11H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNQXAOYEZSZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

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